OX2R-IN-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C24H30F3N3O3S |

|---|---|

Peso molecular |

497.6 g/mol |

Nombre IUPAC |

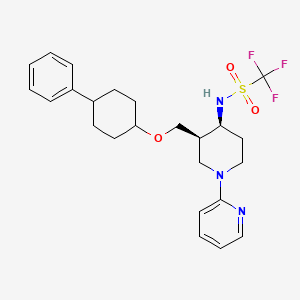

1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide |

InChI |

InChI=1S/C24H30F3N3O3S/c25-24(26,27)34(31,32)29-22-13-15-30(23-8-4-5-14-28-23)16-20(22)17-33-21-11-9-19(10-12-21)18-6-2-1-3-7-18/h1-8,14,19-22,29H,9-13,15-17H2/t19?,20-,21?,22-/m0/s1 |

Clave InChI |

WEGZLCKTXKCECV-XLCOUGHXSA-N |

SMILES isomérico |

C1CN(C[C@H]([C@H]1NS(=O)(=O)C(F)(F)F)COC2CCC(CC2)C3=CC=CC=C3)C4=CC=CC=N4 |

SMILES canónico |

C1CC(CCC1C2=CC=CC=C2)OCC3CN(CCC3NS(=O)(=O)C(F)(F)F)C4=CC=CC=N4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of OX2R-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

OX2R-IN-3, also identified as Compound 53, is a potent and orally active agonist for the Orexin 2 Receptor (OX2R), a G-protein-coupled receptor (GPCR) critically involved in the regulation of sleep-wake cycles, energy homeostasis, and other physiological processes. This document provides a comprehensive overview of the mechanism of action for OX2R agonists, with specific available data for this compound. It details the downstream signaling cascades initiated by OX2R activation, presents quantitative data, outlines general experimental protocols relevant to its characterization, and includes visualizations of the key signaling pathways.

Introduction to this compound

This compound is a small molecule agonist that selectively targets the Orexin 2 Receptor.[1] As an agonist, it mimics the action of the endogenous neuropeptides, Orexin-A and Orexin-B, which are produced in the lateral hypothalamus and play a pivotal role in promoting wakefulness.[2][3][4] The development of selective OX2R agonists like this compound is a key area of research for potential therapeutic applications in sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy.[3][5]

Quantitative Data for this compound

The publicly available quantitative data for this compound is limited. The following table summarizes the known potency and in vivo efficacy of the compound.

| Parameter | Value | Species/Assay Conditions |

| Potency (EC₅₀) | < 100 nM | In vitro assay |

| In Vivo Efficacy | 105.00% increase in mean cortical activation time | Sprague-Dawley (SD) rats |

| Dosage (In Vivo) | 3 mg/kg (single dose, P.O.) | Sprague-Dawley (SD) rats |

Table 1: Summary of Quantitative Data for this compound.[1]

Core Mechanism of Action: OX2R Signaling

The Orexin 2 Receptor is a class A GPCR that can couple to multiple G-protein subtypes, primarily Gq/11, Gi/o, and Gs, leading to the activation of distinct downstream signaling pathways.[3][6][7][8][9] The specific G-protein coupling can be cell-type dependent and may even be influenced by the specific agonist bound to the receptor.[6][7]

Gq/11-Mediated Pathway

Activation of the Gq/11 pathway is a hallmark of orexin receptor signaling.[6][7][8] This cascade is centrally involved in the excitatory effects of orexins on neurons.

-

Receptor Activation: this compound binds to OX2R, inducing a conformational change that activates the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6][8]

-

PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).[6]

-

Downstream Effects: Activated PKC phosphorylates numerous target proteins, leading to the activation of downstream kinase cascades, including the ERK1/2 pathway.[6][10]

Gs-Mediated Pathway

The coupling of OX2R to Gs proteins stimulates the adenylyl cyclase pathway.

-

AC Activation: The activated Gαs subunit binds to and activates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

-

Downstream Effects: PKA phosphorylates various cellular substrates, including transcription factors and ion channels, and can also contribute to ERK1/2 activation.[10]

Gi/o-Mediated Pathway

Coupling to Gi/o proteins typically leads to inhibitory signals.

-

AC Inhibition: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP production.[8]

-

Ion Channel Modulation: The βγ subunits of the Gi/o protein can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

-

MAPK Activation: Paradoxically, Gi signaling can also lead to the activation of the p38-MAPK pathway.[8]

Experimental Protocols

While specific protocols for this compound are not publicly detailed, this section provides generalized methodologies for the key experiments used to characterize such a compound.

In Vitro Potency (EC₅₀) Determination via Calcium Mobilization Assay

This assay measures the concentration of an agonist required to elicit 50% of the maximal response, typically by quantifying the increase in intracellular calcium.

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human Orexin 2 Receptor (hOX2R) are cultured to ~90% confluency in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of the compound dilutions.

-

Data Analysis: The increase in fluorescence (indicating intracellular Ca²⁺ mobilization) is measured over time. The maximum fluorescence signal for each concentration is plotted against the log of the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the EC₅₀ value.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are OX2R agonists and how do they work? [synapse.patsnap.com]

- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OX2R — 3decision [3decision.discngine.com]

- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of TAK-925: A Representative Selective OX2R Agonist

An In-Depth Technical Guide to the Discovery and Synthesis of a Selective Orexin 2 Receptor (OX2R) Agonist

Executive Summary

The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness.[1] Loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1] Consequently, agonists of the orexin receptors, particularly selective OX2R agonists, represent a promising therapeutic strategy for narcolepsy and other hypersomnia disorders. While the specific compound "OX2R-IN-3" is listed as an orally active OX2R agonist with an EC50 of less than 100 nM, detailed public information regarding its discovery and synthesis is scarce.[2] This guide will, therefore, focus on the well-documented discovery and synthesis of TAK-925, a potent, selective, and brain-penetrant OX2R agonist that has advanced to clinical trials, as a representative example of this class of molecules.

The discovery of TAK-925 was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify novel, non-peptidic OX2R agonists.[3][4]

High-Throughput Screening and Hit Identification

An HTS campaign was conducted to screen a chemical library for compounds that could activate the orexin 2 receptor. The screening assay measured calcium flux in Chinese hamster ovary (CHO) cells engineered to express human OX2R.[3] This functional assay identified a hit compound, a diastereomeric mixture (referred to as compound 2 in the primary literature), which exhibited moderate but full agonistic activity at OX2R with a half-maximal effective concentration (EC50) of 570 nM.[4]

Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hit compound was a mixture of stereoisomers. The first step in the optimization process was to synthesize and evaluate all possible diastereomers. This led to the identification of the cis-cis derivative (compound 3) as the most potent isomer, with an EC50 of 270 nM and excellent selectivity over OX1R (EC50 > 100,000 nM).[3][4] This highlighted the critical importance of stereochemistry for OX2R agonism.[3][4]

Further optimization focused on modifying different parts of the lead compound to improve potency and drug-like properties. Key findings from the SAR studies included:

-

Sulfonamide Moiety: Modification of the ethyl group on the sulfonamide to a methyl group maintained activity, while larger alkyl groups decreased potency.[4] N-methylation or replacement of the sulfonamide with an acetamide abolished activity, indicating the secondary sulfonamide is crucial for agonism.[4]

-

Cyclohexane Ring: Substitution on the phenyl ring of the cyclohexane moiety was explored. A para-fluoro substitution was found to significantly enhance OX2R agonist activity.

-

Piperidine Ring: Various modifications to the piperidine ring were investigated to optimize potency and pharmacokinetic properties.

This systematic optimization process, guided by SAR, ultimately led to the discovery of TAK-925 ([methyl (2R,3S)-3-((methylsulfonyl)amino)-2-(((cis-4-phenylcyclohexyl)oxy)methyl)piperidine-1-carboxylate]), which demonstrated high potency, selectivity, and favorable brain penetration.[3][4]

Pharmacological Profile of TAK-925

TAK-925 exhibits a potent and selective agonist profile for the orexin 2 receptor. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of Key Compounds in the Discovery of TAK-925

| Compound | OX2R Agonist Activity (EC50, nM) | OX1R Agonist Activity (EC50, nM) | Selectivity (OX1R/OX2R) |

| Hit Compound 2 (mixture) | 570 | > 30,000 | > 53 |

| Compound 3 (cis-cis isomer) | 270 | > 100,000 | > 370 |

| TAK-925 (Compound 16) | 5.5 | > 10,000 | > 1800 |

Data sourced from Yukitake et al., 2022.[3]

Table 2: In Vivo Pharmacological Effects of TAK-925

| Species | Administration Route | Dose | Primary Effect |

| Mice | Subcutaneous | 1 mg/kg | Significantly increased total wakefulness time during the sleep phase |

Data sourced from Yukitake et al., 2022.[3]

Synthesis of TAK-925

The synthesis of TAK-925 involves a multi-step sequence. A generalized synthetic scheme is described below, based on reported methods. For specific details, including reagents and reaction conditions, consulting the primary literature is recommended.

General Synthetic Outline:

-

Preparation of the Piperidine Core: The synthesis typically starts with a suitably protected piperidine derivative. Stereochemistry at the 2 and 3 positions is crucial and is often established through stereoselective reactions or resolution of racemic mixtures.

-

Introduction of the Sulfonamide Group: The amino group at the 3-position of the piperidine ring is reacted with methanesulfonyl chloride to form the key methylsulfonamide moiety.

-

Attachment of the Cyclohexyl Ether Side Chain: The hydroxymethyl group at the 2-position of the piperidine is coupled with a cis-4-phenylcyclohexanol derivative via an ether linkage.

-

Final Carbamate Formation: The secondary amine of the piperidine ring is reacted with methyl chloroformate to install the methyl carbamate group, yielding the final product, TAK-925.

Key Experimental Protocols

The following are detailed methodologies for key experiments performed during the discovery and characterization of TAK-925.

Calcium Flux Assay for Orexin Receptor Agonist Activity

This assay is a functional measure of G-protein coupled receptor (GPCR) activation, as orexin receptors signal through Gq proteins, leading to an increase in intracellular calcium.

-

Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R) are used.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.

-

Compound Addition: Test compounds, dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations, are added to the wells.

-

Signal Detection: The plates are placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration upon receptor activation.

-

Data Analysis: The fluorescence response is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the agonist that gives half-maximal response) and Emax (the maximum response compared to a reference agonist like orexin-A).

Visualizations of Pathways and Workflows

The following diagrams illustrate the key processes and pathways involved in the discovery and mechanism of action of selective OX2R agonists.

Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.

Caption: Discovery Workflow for TAK-925.

Caption: Logical Flow of SAR Studies.

References

In-Depth Technical Guide: OX2R-IN-3, a Selective Orexin-2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of OX2R-IN-3 (also referred to as Compound 53), a potent and selective agonist for the orexin-2 receptor (OX2R). Orexin receptors are critical modulators of wakefulness, and selective OX2R agonists are under investigation as potential therapeutic agents for sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy. This document consolidates the available quantitative data on the pharmacological profile of this compound, details the experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule, orally active agonist of the orexin-2 receptor. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), plays a pivotal role in the regulation of sleep-wake cycles, appetite, and arousal.[1] While orexin-A binds to both OX1R and OX2R with high affinity, orexin-B shows a preference for OX2R.[1] The selective activation of OX2R is a key area of research for developing therapies to promote wakefulness.

This compound has been identified as a potent agonist with an EC50 value of less than 100 nM in in vitro functional assays. Furthermore, in vivo studies in rats have demonstrated its ability to increase cortical activation, indicating its potential as a wake-promoting agent.

Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its in vitro potency and in vivo activity.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Receptor | Value | Assay Type |

| EC50 | Orexin 2 Receptor (OX2R) | < 100 nM | Calcium Mobilization Assay |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Pharmacology of this compound

| Species | Dose | Route of Administration | Effect |

| Rat (Sprague-Dawley) | 3 mg/kg | Oral (P.O.) | 105.00% increase in mean cortical activation time |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro Efficacy: Calcium Mobilization Assay

The potency of this compound as an OX2R agonist is determined by measuring its ability to stimulate intracellular calcium mobilization in a cell line stably expressing the human orexin-2 receptor. A common method for this is the Fluorometric Imaging Plate Reader (FLIPR) assay.

Principle: Activation of the Gq-coupled OX2R by an agonist leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

FLIPR Assay: The cell plate and compound plate are placed in the FLIPR instrument. The instrument measures baseline fluorescence before adding the compound. The test compound is then added to the cells, and the fluorescence intensity is monitored in real-time to measure the change in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The data are analyzed to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Efficacy: Cortical Activation in Rats

The wake-promoting potential of this compound is assessed by measuring its effect on cortical electrical activity in rats using electroencephalography (EEG).

Principle: The EEG records electrical activity in the brain. A state of wakefulness is characterized by low-amplitude, high-frequency EEG signals, while sleep is characterized by high-amplitude, low-frequency signals. An increase in cortical activation is indicative of a wake-promoting effect.

General Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are surgically implanted with EEG and electromyography (EMG) electrodes for chronic recording. After a recovery period, they are habituated to the recording chamber.

-

Drug Administration: On the day of the experiment, this compound is administered orally at a dose of 3 mg/kg. A vehicle control group is also included.

-

EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a specified period following drug administration.

-

Data Analysis: The recorded EEG signals are subjected to quantitative analysis, such as power spectral analysis, to determine the time spent in different sleep-wake states (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep). The mean duration of wakefulness episodes (cortical activation time) is calculated and compared between the drug-treated and vehicle-treated groups.

Signaling Pathways and Experimental Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the orexin-2 receptor and the general workflows of the experimental protocols.

Caption: OX2R Signaling Pathway.

Caption: FLIPR Assay Workflow.

References

Foundational Research on OX2R-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX2R-IN-3, also identified as Compound 53, is a potent and orally active agonist of the Orexin 2 Receptor (OX2R), a G protein-coupled receptor centrally involved in the regulation of sleep-wake cycles, appetite, and other physiological processes.[1] As a selective agonist, this compound holds significant promise for investigating the therapeutic potential of OX2R activation in conditions such as narcolepsy and other disorders characterized by excessive daytime sleepiness. This technical guide provides a comprehensive overview of the foundational research on this compound, including its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | (S)-N-((3S,4R)-4-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)-1-(pyridin-2-yl)piperidin-3-yl)trifluoromethanesulfonamide |

| Molecular Formula | C24H30F3N3O3S |

| Molecular Weight | 497.57 g/mol |

| CAS Number | 2791360-37-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound is detailed in patent literature (US20220194926 A1). A generalized synthetic scheme is provided below. For a detailed, step-by-step protocol, researchers are directed to the aforementioned patent document.

Experimental Workflow: Synthesis of this compound

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound is a potent agonist of the Orexin 2 Receptor. Its biological activity has been characterized through various in vitro and in vivo studies.

In Vitro Activity

| Assay Type | Parameter | Value | Cell Line |

| Functional Agonism | EC50 | < 100 nM | CHO-K1 cells expressing human OX2R |

In Vivo Activity

| Animal Model | Administration | Dose | Effect |

| Sprague-Dawley (SD) Rats | Oral (P.O.), single dose | 3 mg/kg | 105.00% increase in mean cortical activation time[1] |

Signaling Pathways

The Orexin 2 Receptor is known to couple to multiple G proteins, including Gq, Gi, and Gs, leading to the activation of various downstream signaling cascades. The agonistic activity of this compound is expected to trigger these pathways.

Signaling Pathway: OX2R Activation

References

An In-depth Technical Guide on Selective Orexin-2 Receptor (OX2R) Antagonism

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and stress responses. Dysregulation of this system is implicated in various neurological and psychiatric disorders, including insomnia and major depressive disorder (MDD). Selective antagonism of the orexin-2 receptor (OX2R) has emerged as a promising therapeutic strategy. This whitepaper provides a comprehensive technical overview of selective OX2R antagonism, using the investigational compound seltorexant as a primary example due to the lack of public information on "OX2R-IN-3". It details the underlying signaling mechanisms, presents key quantitative data, outlines experimental protocols for antagonist characterization, and visualizes the core biological and experimental pathways.

The Orexin System and Signaling Pathways

The orexin system consists of two G protein-coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R), and two neuropeptide ligands, orexin-A and orexin-B.[1] These neuropeptides are produced by a specific cluster of neurons in the lateral hypothalamus.[2] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.[3]

Activation of orexin receptors triggers a complex and diverse array of intracellular signaling cascades.[1] The primary signaling pathway involves coupling to G-proteins, including Gq/11, Gi/o, and Gs.[4][5]

-

Gq/11 Pathway: This is considered a hallmark of orexin action.[5] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[6][7] This is often followed by an influx of extracellular calcium.[1][7]

-

Gi/o Pathway: Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4]

-

Gs Pathway: Conversely, coupling to Gs proteins can stimulate adenylyl cyclase, leading to an increase in cAMP.[4]

These initial signaling events activate various downstream effectors, including protein kinases (e.g., PKC, PKA), ion channels, and other signaling molecules, ultimately modulating neuronal excitability and neurotransmitter release.[5][6] The specific signaling outcome is context-dependent, varying by cell type and the specific receptor subtype activated.[1]

Signaling Pathway Diagram

Seltorexant: A Selective OX2R Antagonist

Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, potent, and highly selective OX2R antagonist.[8] It is being developed for the adjunctive treatment of major depressive disorder (MDD) with insomnia symptoms.[9][10] By selectively blocking OX2R, seltorexant is thought to normalize hyperarousal states that contribute to both depression and insomnia.[8][11]

Quantitative Data for Seltorexant

The following tables summarize the key in vitro binding affinities and pharmacokinetic properties of seltorexant.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Species | pKi | Selectivity (over OX1R) | Reference(s) |

|---|---|---|---|---|

| OX2R | Human | 8.0 | - | [8][12] |

| OX2R | Rat | 8.1 | - | [12] |

| OX1R | Human | 6.1 | >100-fold |[8] |

Table 2: Pharmacokinetic Properties in Humans

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Time to Peak (Tmax) | 0.3 - 1.5 hours | Single oral dose | [13][14] |

| Elimination Half-life (t1/2) | 2 - 3 hours | Single oral dose | [8][13] |

| Metabolism | CYP3A4 | - | [8][13] |

| Absorption | Rapid | - |[13][14] |

Experimental Protocols for OX2R Antagonist Characterization

The characterization of a selective OX2R antagonist like seltorexant involves a series of in vitro and in vivo experiments to determine its potency, selectivity, functional activity, and physiological effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for OX1R and OX2R.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human OX1R or OX2R.[15]

-

Assay Buffer: A typical buffer consists of 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, and 0.5 mM EDTA, at pH 7.4.[15]

-

Radioligand: A radiolabeled orexin peptide, such as [125I]Orexin-A, is used at a concentration near its Kd value (e.g., 0.1 nM).[15]

-

Competition Binding: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound.

-

Non-specific Binding: This is determined in the presence of a high concentration of a known, non-radiolabeled orexin receptor antagonist (e.g., 1 µM SB-334867 for OX1R).[15]

-

Incubation: The mixture is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 25°C).[15]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer.[15]

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.[15]

-

Data Analysis: Competition binding data are analyzed using non-linear regression to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

Objective: To measure the functional antagonist activity of the test compound by assessing its ability to block orexin-A-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture: CHO cells stably expressing human OX2R are seeded into 96-well, black, clear-bottom plates.[3]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4.[3][16]

-

Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 5 to 120 minutes).[3][16]

-

Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the receptor.[16]

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using an instrument like the Fluorometric Imaging Plate Reader (FLIPR).[7] The peak fluorescence response is recorded.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is measured. IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist. The apparent Kb can be calculated from the IC50 using the generalized Cheng-Prusoff equation.[16]

In Vivo Polysomnography (PSG) in Animal Models

Objective: To assess the sleep-promoting effects of the compound in vivo.

Methodology:

-

Surgical Implantation: Animals are surgically implanted with electrodes to record electroencephalography (EEG) and electromyography (EMG) for sleep staging.

-

Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers and procedures.

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) at different doses, typically at the beginning of the animal's active phase (dark cycle).[2]

-

PSG Recording: EEG and EMG signals are continuously recorded for a defined period (e.g., 6-12 hours) post-dosing.

-

Sleep Scoring: The recorded data is scored into different sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep) based on the EEG and EMG patterns.

-

Data Analysis: Key sleep parameters are quantified, including latency to persistent sleep, total sleep time, and wake after sleep onset (WASO).[2][12] The effects of the compound are compared to the vehicle control group.

Experimental Workflow Diagram

Therapeutic Rationale and Clinical Development

The overactivation of the orexin system is thought to cause hyperarousal, which can manifest as insomnia and contribute to the pathophysiology of depression.[9] Selective OX2R antagonists like seltorexant aim to reduce this excitatory drive, thereby improving both sleep and mood symptoms.[8][9]

Clinical trials have investigated seltorexant as an adjunctive therapy for patients with MDD who have an inadequate response to standard antidepressants and also suffer from insomnia.[17] Positive results from a pivotal Phase 3 study (MDD3001) showed that seltorexant met all primary and secondary endpoints, demonstrating a statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbances.[9][10][18] The compound was also found to be safe and well-tolerated.[9][10]

Conclusion

Selective antagonism of the OX2R represents a novel and targeted approach for treating disorders characterized by hyperarousal, such as major depressive disorder with co-morbid insomnia. The investigational drug seltorexant exemplifies this strategy, with a pharmacological profile characterized by high potency and selectivity for OX2R, rapid absorption, and a short half-life. Preclinical and clinical data suggest that by modulating the orexin system, selective OX2R antagonists can effectively improve both depressive and sleep-related symptoms. The detailed experimental protocols provided herein offer a roadmap for the identification and characterization of future compounds targeting this important signaling system.

References

- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Seltorexant|Selective OX2R Antagonist|RUO [benchchem.com]

- 9. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 10. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]

- 11. What is Seltorexant used for? [synapse.patsnap.com]

- 12. immune-system-research.com [immune-system-research.com]

- 13. Seltorexant - Wikipedia [en.wikipedia.org]

- 14. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. hcplive.com [hcplive.com]

Preclinical Profile of OX2R-IN-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OX2R-IN-3, also identified as Compound 53, is a potent and orally active agonist of the Orexin 2 Receptor (OX2R), a key regulator of wakefulness and arousal in the central nervous system. This document provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological activity and in vivo efficacy. The limited publicly available data suggests its potential as a therapeutic agent for disorders characterized by excessive sleepiness, such as narcolepsy. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development, summarizing the current state of knowledge on this compound and providing context for its mechanism of action.

Introduction to this compound

This compound is a small molecule agonist that selectively targets the Orexin 2 Receptor. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), plays a critical role in the regulation of sleep-wake cycles, appetite, and reward pathways.[1] OX2R, in particular, is a primary mediator of the wake-promoting effects of orexins.[1] Agonism of OX2R is therefore a promising therapeutic strategy for conditions associated with hypersomnia.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive preclinical data for this compound is not extensively published in peer-reviewed literature. The information presented here is compiled from publicly available sources, primarily from chemical suppliers and patent literature.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species | Assay Type | Reference |

| EC50 at OX2R | < 100 nM | Not Specified | Not Specified | [2] |

| Selectivity for OX2R vs. OX1R | Not Available | Not Specified | Not Specified |

Table 2: In Vivo Efficacy

| Model | Species | Route of Administration | Dose | Endpoint | Result | Reference |

| Cortical Activation | Sprague-Dawley Rat | Oral (P.O.), single dose | 3 mg/kg | Mean Cortical Activation Time | 105.00% increase | [2] |

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H30F3N3O3S | [2] |

| Molecular Weight | 497.57 g/mol | [2] |

| CAS Number | 2791360-37-5 | [2] |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. The following are representative, generalized protocols for the types of assays typically used to characterize a novel OX2R agonist.

In Vitro: Orexin Receptor Activation Assay (Calcium Mobilization)

This assay is a common method to determine the potency of a compound at Gq-coupled receptors like OX2R.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human Orexin 2 Receptor. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). After establishing a stable baseline fluorescence reading, serial dilutions of this compound are added to the wells.

-

Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The peak fluorescence signal is plotted against the compound concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo: Cortical Activation in Rats

This protocol describes a general method to assess the wake-promoting effects of a compound using electroencephalography (EEG).

-

Animal Preparation: Adult male Sprague-Dawley rats are surgically implanted with EEG and electromyography (EMG) electrodes for sleep-wake recording. After a recovery period, animals are habituated to the recording chambers.

-

Drug Administration: On the day of the experiment, this compound is formulated in an appropriate vehicle and administered orally (p.o.) at the desired dose (e.g., 3 mg/kg). A vehicle control group is also included.

-

EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 24 hours) post-dosing.

-

Data Analysis: The recorded data is scored into different sleep-wake states (wakefulness, NREM sleep, REM sleep). The total time spent in each state and the duration of wake bouts are calculated. The "mean cortical activation time" would be derived from the analysis of the wakefulness periods.

Signaling Pathways and Experimental Workflows

OX2R Signaling Pathway

The Orexin 2 Receptor is a G protein-coupled receptor that primarily couples to Gq and Gs proteins. Agonist binding initiates a cascade of intracellular events leading to neuronal excitation.

Caption: Simplified OX2R signaling pathway initiated by an agonist.

Preclinical Drug Discovery Workflow for an OX2R Agonist

The following diagram illustrates a typical workflow for the preclinical development of a novel OX2R agonist.

Caption: A generalized preclinical discovery workflow for an OX2R agonist.

Conclusion

This compound is a potent agonist of the Orexin 2 Receptor with demonstrated in vivo activity in a rat model of cortical activation. The currently available data, though limited, supports its potential as a wake-promoting agent. Further detailed preclinical studies, including a comprehensive selectivity profile, pharmacokinetic characterization in multiple species, and evaluation in various models of sleep disorders, are necessary to fully elucidate its therapeutic potential. This document serves as a foundational guide to the existing knowledge on this compound for the scientific and drug development community.

References

The Role of OX2R-IN-3 and Other Orexin 2 Receptor Agonists in Narcolepsy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, stems from the loss of orexin-producing neurons in the hypothalamus.[1] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of wakefulness.[2][3] The discovery of this system's role in narcolepsy has paved the way for the development of orexin receptor agonists as a potential therapeutic strategy. This guide provides a technical overview of OX2R-IN-3 and other pivotal OX2R agonists in the context of narcolepsy research, detailing their pharmacological data, experimental evaluation, and the underlying signaling pathways.

This compound: An Orally Active Orexin 2 Receptor Agonist

This compound (also known as Compound 53) is an orally active agonist of the orexin 2 receptor.[4] While detailed public data on this compound is limited, it serves as a key example of the small molecule agonists being investigated for narcolepsy treatment. The primary publicly available data for this compound is summarized below, alongside data from other significant OX2R agonists to provide a comparative landscape.

Quantitative Data of Selected OX2R Agonists

The following tables summarize key quantitative data for this compound and other well-characterized OX2R agonists that have been pivotal in advancing narcolepsy research.

Table 1: In Vitro Potency of OX2R Agonists

| Compound | Target | EC50 | Reference |

| This compound | OX2R | <100 nM | [4] |

| YNT-185 | OX2R | Full agonist | [5] |

| Danavorexton (TAK-925) | OX2R | Selective Agonist | [6][7] |

| TAK-994 | OX2R | Selective Agonist | [3][8] |

| OX2R agonist 3 | OX2R | 339 nM | [9] |

Table 2: In Vivo Efficacy of OX2R Agonists in Animal Models

| Compound | Animal Model | Dose | Route of Administration | Key Finding | Reference |

| This compound | Sprague-Dawley Rats | 3 mg/kg | Oral (P.O.) | 105.00% increase in mean cortical activation time | [4] |

| YNT-185 | Orexin Knockout & Orexin Neuron-Ablated Mice | - | Intraperitoneal & Intracerebroventricular | Suppressed cataplexy-like episodes | [5][10] |

| Danavorexton (TAK-925) | Orexin/ataxin-3 Narcolepsy Mice | ≥1 mg/kg | Subcutaneous (s.c.) | Increased wakefulness, recovered wake fragmentation and cataplexy-like episodes | [6][7] |

| TAK-994 | Cynomolgus Monkeys | 10 mg/kg | Oral | Significantly increased wakefulness time | [8] |

| AL-OXB | Orexin Knockout Mice | 3 nmol | Intracerebroventricular (ICV) | Increased total wake time and wake episode duration | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of OX2R agonists for narcolepsy.

In Vitro Functional Assays (Calcium Mobilization)

-

Cell Culture and Transfection: CHO-K1 or HEK293 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are transiently or stably transfected with a plasmid encoding the human OX2R gene.

-

Calcium Indicator Loading: Cells are plated in 96- or 384-well plates. On the day of the assay, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.

-

Compound Addition and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is measured before the addition of the test compound (e.g., this compound) at various concentrations.

-

Data Analysis: The increase in intracellular calcium concentration upon receptor activation is measured as a change in fluorescence intensity. The EC50 value, representing the concentration of the agonist that gives half-maximal response, is calculated using a four-parameter logistic equation.

In Vivo Assessment of Wakefulness in Rodent Models

-

Animal Models: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, or orexin knockout mice are commonly used models of narcolepsy.[6][7][11]

-

Surgical Implantation: Mice are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

-

Drug Administration: The test compound (e.g., this compound) is administered via the intended clinical route (e.g., oral gavage) at a specific time, often at the beginning of the dark (active) phase.

-

Data Recording and Analysis: EEG/EMG signals are recorded continuously for a set period (e.g., 24 hours). The recordings are scored into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The total time spent in each state, the number and duration of episodes, and transitions between states are quantified. Cataplexy-like episodes are identified as brief periods of muscle atonia while the EEG indicates wakefulness.[11]

Signaling Pathways and Experimental Workflows

Orexin 2 Receptor (OX2R) Signaling Pathway

The binding of an agonist like this compound to the OX2R, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 and Gi/o signaling cascades.[2][12] This leads to the activation of phospholipase C, resulting in an increase in intracellular calcium and subsequent neuronal depolarization and excitation, promoting wakefulness.

Caption: OX2R agonist signaling cascade promoting wakefulness.

Experimental Workflow for Preclinical Evaluation of an OX2R Agonist

The following diagram illustrates a typical workflow for the preclinical assessment of a novel OX2R agonist for narcolepsy.

Caption: Preclinical workflow for OX2R agonist development.

Conclusion

This compound and other orexin 2 receptor agonists represent a promising, mechanism-based therapeutic approach for narcolepsy. By directly addressing the underlying orexin deficiency, these compounds have demonstrated the potential to restore wakefulness and reduce cataplexy in preclinical models. The methodologies and data presented in this guide offer a framework for the continued research and development of novel OX2R agonists, with the ultimate goal of providing a transformative treatment for individuals with narcolepsy. Further investigation into the long-term efficacy and safety of these compounds is crucial for their successful clinical translation.

References

- 1. Orexin receptor 2 expression in the posterior hypothalamus rescues sleepiness in narcoleptic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. academic.oup.com [academic.oup.com]

- 8. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]

- 12. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Wakefulness: A Technical Guide to the Therapeutic Potential of OX2R-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of OX2R-IN-3, a potent and orally active agonist of the Orexin 2 Receptor (OX2R). The orexin system is a critical regulator of wakefulness, and its dysfunction is implicated in sleep disorders, most notably narcolepsy. This compound, also identified as Compound 53 in associated patent literature, represents a promising therapeutic agent to address the underlying orexin deficiency in these conditions. This document outlines the available preclinical data, proposes detailed experimental protocols based on established methodologies for this compound class, and visualizes the core biological and experimental frameworks.

Core Data Summary

The following tables summarize the currently available quantitative data for this compound, providing a snapshot of its pharmacological profile.

| Parameter | Value | Assay System | Source |

| Potency (EC50) | < 100 nM | In vitro (Specific assay not detailed) | Commercial Supplier |

Table 1: In Vitro Activity of this compound

| Animal Model | Dose (Oral) | Endpoint | Result | Source |

| Sprague-Dawley Rats | 3 mg/kg (single dose) | Mean Cortical Activation Time | 105.00% Increase | Commercial Supplier |

Table 2: In Vivo Efficacy of this compound

Orexin 2 Receptor (OX2R) Signaling Pathway

Activation of the Orexin 2 Receptor (OX2R) by an agonist like this compound initiates a signaling cascade that promotes neuronal excitation and wakefulness. The diagram below illustrates the key steps in this G-protein coupled receptor (GPCR) pathway.

Caption: OX2R signaling cascade initiated by an agonist.

Experimental Protocols

While the specific experimental details for the generation of the above data for this compound are not publicly available, the following protocols represent standard methodologies for the preclinical evaluation of OX2R agonists.

In Vitro Potency Assessment: Calcium Mobilization Assay

This assay is a common method to determine the potency of a GPCR agonist by measuring the increase in intracellular calcium following receptor activation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human Orexin 2 Receptor (hOX2R) are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Execution: The dye solution is removed, and the assay buffer is added to the cells. The plate is then placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of the this compound dilutions.

-

Data Acquisition: Fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence signal for each concentration is used to generate a dose-response curve. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using non-linear regression analysis.

In Vivo Efficacy Evaluation: Murine Model of Narcolepsy

The therapeutic potential of an OX2R agonist for narcolepsy is typically assessed in genetic mouse models that recapitulate the key symptoms of the human disease, such as the orexin/ataxin-3 transgenic mouse model, which exhibits progressive loss of orexin neurons.

-

Animal Model: Adult male orexin/ataxin-3 mice and wild-type littermates are used. Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Housing and Acclimation: Mice are individually housed in recording chambers with a controlled light-dark cycle (e.g., 12:12) and allowed to acclimate to the recording cables.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) via gavage at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group is also included.

-

Data Recording: Continuous EEG/EMG recordings are collected for 24 hours post-dosing.

-

Sleep-Wake and Cataplexy Analysis:

-

The recorded data is scored in epochs (e.g., 10 seconds) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Cataplexy-like episodes are identified by the presence of muscle atonia (low EMG activity) during periods of wakefulness, often triggered by positive emotional stimuli (e.g., introduction of chocolate).

-

-

Data Analysis: Key parameters are quantified and compared between the this compound treated groups and the vehicle control group. These include:

-

Total time spent in wakefulness, NREM, and REM sleep.

-

Number and duration of cataplexy-like episodes.

-

Sleep/wake fragmentation (number of transitions between states).

-

Latency to sleep onset.

-

Preclinical Development Workflow

The evaluation of a novel OX2R agonist like this compound follows a structured preclinical workflow to establish its therapeutic potential and safety profile before advancing to clinical trials.

Caption: A typical preclinical workflow for an OX2R agonist.

Conclusion

This compound is an orally active agonist of the Orexin 2 Receptor with demonstrated in vitro potency and in vivo efficacy in a relevant physiological model of cortical activation. While comprehensive preclinical data is not yet publicly available, the existing information, viewed in the context of the broader field of orexin therapeutics, strongly supports its potential as a treatment for narcolepsy and other disorders of hypersomnolence. Further studies, following the established protocols outlined in this guide, are warranted to fully characterize its efficacy and safety profile and to advance this promising compound towards clinical development.

Methodological & Application

Application Notes and Protocols for OX2R-IN-3 In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the in vivo evaluation of OX2R-IN-3, a potent and orally active agonist of the Orexin 2 Receptor (OX2R). The protocols outlined below are synthesized from established methodologies for similar OX2R agonists and are intended to serve as a detailed guide for preclinical research.

Introduction

Orexin-A and Orexin-B are neuropeptides that regulate several physiological functions, including wakefulness, feeding behavior, and reward processing, by activating the Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors. OX2R, in particular, plays a critical role in promoting and maintaining wakefulness. Consequently, OX2R agonists like this compound are under investigation as potential therapeutic agents for sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy. This compound has been identified as an orally active OX2R agonist with an EC50 of less than 100 nM.[1]

Mechanism of Action and Signaling Pathway

OX2R is a G-protein coupled receptor (GPCR) that can couple to different G-proteins to initiate downstream signaling cascades. Upon activation by an agonist such as this compound, the receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal depolarization and increased excitability, promoting a state of wakefulness.

Data Presentation

The following tables summarize quantitative data for various OX2R agonists from in vivo studies, which can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of OX2R Agonists in Rodent Models

| Compound | Animal Model | Dose | Route of Administration | Primary Endpoint | Result |

| This compound | Sprague-Dawley Rat | 3 mg/kg (single dose) | Oral (P.O.) | Mean cortical activation time | 105.00% increase[1] |

| YNT-185 | Orexin Knockout Mice | 40 and 60 mg/kg | Intraperitoneal (i.p.) | Latency to first SOREM | Significantly increased[2] |

| YNT-185 | Orexin/Ataxin-3 Mice | 40 mg/kg | Intraperitoneal (i.p.) | Frequency of chocolate-induced SOREMs | Significantly decreased[2] |

| OX-201 | Anesthetized Rats | 1 and 3 mg/kg | Intravenous (i.v.) | Diaphragm burst frequency | Increased[3] |

| OX-201 | Conscious Mice | 3 mg/kg | Oral (P.O.) | Respiratory activity | Increased[3] |

Table 2: Pharmacokinetic Parameters of Selected OX2R Modulators in Rats

| Compound | Administration Route | Dose | Tmax | Bioavailability |

| Almorexant (Antagonist) | Oral (P.O.) | - | - | 8-34%[4] |

| JNJ-42847922 (Antagonist) | Oral (P.O.) | 30 mg/kg | 15 minutes | - |

Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound.

Protocol 1: Evaluation of Wake-Promoting Effects in a Rat Model

Objective: To assess the efficacy of orally administered this compound in promoting wakefulness in Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (250-300g)

-

Oral gavage needles

-

Electroencephalogram (EEG) and Electromyogram (EMG) recording system

Procedure:

-

Animal Preparation:

-

Surgically implant EEG and EMG electrodes in rats under anesthesia at least one week prior to the experiment to allow for recovery.

-

House rats individually in recording chambers with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Acclimate the animals to the recording cables for at least 3 days before the experiment.

-

-

Drug Preparation:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., based on the 3 mg/kg dose).[1]

-

Vortex the suspension thoroughly before each administration.

-

-

Experimental Design:

-

Use a crossover design where each animal receives both vehicle and this compound on different days, with a washout period of at least 3 days in between.

-

Administer the vehicle or this compound via oral gavage at the beginning of the light (inactive) phase.

-

-

Data Acquisition:

-

Record EEG and EMG data continuously for at least 6 hours post-administration.

-

Score the recordings in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.

-

-

Data Analysis:

-

Calculate the total time spent in each state (wake, NREM, REM) for each hour post-dosing.

-

Analyze the number and duration of wake and sleep bouts.

-

Compare the effects of this compound to the vehicle control using appropriate statistical tests (e.g., paired t-test or ANOVA).

-

References

Application Notes and Protocols for OX2R-IN-3 in Rodent Models of Narcolepsy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations. The primary cause of narcolepsy type 1 is the loss of neurons in the hypothalamus that produce orexins (also known as hypocretins), neuropeptides that play a crucial role in regulating wakefulness. Orexin A and B exert their effects through two G-protein coupled receptors, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). Research has shown that OX2R signaling is pivotal in the maintenance of wakefulness and the suppression of cataplexy.[1][2][3] Consequently, OX2R agonists are a promising therapeutic strategy for treating narcolepsy.

OX2R-IN-3 is an orally active, selective agonist of the orexin 2 receptor (OX2R) with a reported EC50 of less than 100 nM.[4] These application notes provide a comprehensive overview of the use of this compound in rodent models of narcolepsy, including detailed protocols for in vivo efficacy studies and a summary of expected outcomes based on data from analogous selective OX2R agonists.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize representative data from studies on other selective OX2R agonists (e.g., YNT-185, TAK-925, Danavorexton) in rodent models of narcolepsy. This information can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Effects of Selective OX2R Agonists on Wakefulness in Rodent Models of Narcolepsy

| Compound | Species/Model | Dose | Route of Administration | Change in Wakefulness | Citation |

| YNT-185 | Orexin/Ataxin-3 Mice | 40 mg/kg | Intraperitoneal (i.p.) | Significantly increased wakefulness | [5] |

| TAK-925 | Orexin/Ataxin-3 Mice | ≥1 mg/kg | Subcutaneous (s.c.) | Significantly increased wakefulness time | [6] |

| Danavorexton | Orexin/Ataxin-3 Mice | Not Specified | Not Specified | Reduced sleep/wakefulness fragmentation | [7] |

| TAK-994 | Orexin/Ataxin-3 Mice | Not Specified | Oral | Significantly increased wakefulness time | [8] |

| This compound | Sprague-Dawley Rats | 3 mg/kg | Oral (P.O.) | 105.00% increase in mean cortical activation time | [4] |

Table 2: Effects of Selective OX2R Agonists on Cataplexy in Rodent Models of Narcolepsy

| Compound | Species/Model | Dose | Route of Administration | Change in Cataplexy-like Episodes | Citation |

| YNT-185 | Orexin Knockout Mice | 40 and 60 mg/kg | Intraperitoneal (i.p.) | Significantly decreased frequency of SOREMs | [5] |

| TAK-925 | Orexin/Ataxin-3 Mice | ≥1 mg/kg | Subcutaneous (s.c.) | Completely recovered cataplexy-like episodes | [6] |

| Danavorexton | Orexin/Ataxin-3 Mice | Not Specified | Not Specified | Reduced cataplexy-like episodes | [7] |

| TAK-994 | Orexin/Ataxin-3 Mice | Not Specified | Oral | Ameliorated cataplexy-like episodes | [8] |

| [Ala11,D-Leu15]-Orexin-B | Orexin Knockout Mice | 3 nmol | Intracerebroventricular (ICV) | Significantly decreased the number of cataplexy-like states | [3] |

Signaling Pathway

The orexin 2 receptor (OX2R) is a G-protein coupled receptor that can couple to multiple G-protein subtypes, primarily Gq, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades. This pleiotropic signaling underlies the complex role of OX2R in regulating neuronal excitability and wakefulness.

Caption: OX2R signaling cascade upon agonist binding.

Experimental Protocols

The following protocols are generalized from methodologies reported in studies of selective OX2R agonists in rodent models of narcolepsy.[2][3][5][9] Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Rodent Model of Narcolepsy

-

Model: Orexin/ataxin-3 transgenic mice or prepro-orexin knockout (KO) mice are commonly used. These models recapitulate the key features of human narcolepsy, including sleep/wake fragmentation and cataplexy-like episodes.

-

Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum, except where specified in protocols.

EEG/EMG Electrode Implantation Surgery

-

Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen) or another appropriate anesthetic.

-

Surgical Procedure:

-

Place the anesthetized mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes through the skull for EEG screw electrodes over the frontal and parietal cortices.

-

Insert stainless steel screws into the drilled holes, ensuring they contact the dura mater but do not penetrate the brain.

-

For EMG recordings, insert two insulated stainless-steel wires into the nuchal (neck) muscles.

-

Solder the EEG and EMG electrodes to a head-mounted connector.

-

Secure the entire assembly to the skull with dental cement.

-

-

Post-operative Care: Administer analgesics as per veterinary guidelines and allow the animals to recover for at least one week before starting experiments.

EEG/EMG Recording and Analysis

-

Acclimatization: Acclimate the mice to the recording chamber and tether for 2-3 days before data collection.

-

Recording:

-

Connect the mouse's head-mount to a recording cable and commutator to allow free movement.

-

Record EEG and EMG signals continuously for 24 hours to establish a baseline.

-

Administer this compound or vehicle at the desired dose and route.

-

Continue recording for a specified period post-administration to assess the compound's effects.

-

-

Data Analysis:

-

Score the recordings in 10-second epochs as wake, NREM sleep, or REM sleep using sleep analysis software.

-

Analyze parameters such as total time in each state, number and duration of sleep/wake bouts, and sleep latency.

-

Assessment of Cataplexy-like Episodes

-

Induction: Cataplexy-like episodes can be induced or their frequency increased by presenting novel or palatable food, such as chocolate.[3]

-

Scoring: Cataplexy is identified by a sudden loss of muscle tone (EMG atonia) for at least 10 seconds, preceded by at least 40 seconds of wakefulness, and accompanied by a theta-dominant EEG.[9] Video recording is often used to confirm behavioral immobility.

-

Parameters: Quantify the number and duration of cataplexy-like episodes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of narcolepsy.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a promising tool for investigating the therapeutic potential of selective OX2R agonism in narcolepsy and other disorders of hypersomnolence. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies. By carefully characterizing the effects of this compound on sleep/wake architecture and cataplexy in established rodent models, the scientific community can further elucidate the role of the orexin system in sleep regulation and advance the development of novel therapies for narcolepsy.

References

- 1. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

- 3. academic.oup.com [academic.oup.com]

- 4. C-terminus of OX2R significantly affects downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 8. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

- 9. The development of sleep/wake disruption and cataplexy as hypocretin/orexin neurons degenerate in male vs. female Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for OX2R-IN-3 Calcium Mobilization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Orexin 2 Receptor (OX2R) is a G-protein coupled receptor (GPCR) primarily expressed in the brain, where it plays a crucial role in regulating wakefulness, arousal, and sleep. Activation of OX2R by its endogenous ligands, orexin-A and orexin-B, leads to the mobilization of intracellular calcium. This makes calcium mobilization assays a robust method for identifying and characterizing novel OX2R modulators. OX2R-IN-3 has been identified as a potent agonist of the Orexin 2 Receptor.[1] This document provides a detailed protocol for determining the potency and efficacy of this compound by measuring its ability to induce calcium mobilization in cells expressing the human OX2R.

Signaling Pathway

Upon agonist binding, OX2R couples to the Gq subunit of the heterotrimeric G-protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent dyes.

Caption: OX2R agonist-induced calcium signaling pathway.

Data Presentation

The potency of this compound is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). The following table summarizes typical quantitative data obtained from such an assay.

| Parameter | Value | Description |

| Cell Line | CHO-hOX2R | Chinese Hamster Ovary cells stably expressing human Orexin 2 Receptor. |

| Seeding Density | 10,000 - 20,000 cells/well | For a 96-well plate.[2][3] |

| Calcium Indicator | Fluo-4 AM or equivalent | A cell-permeant dye that exhibits a large fluorescence increase upon binding to free Ca²⁺. |

| This compound EC50 | < 100 nM | The concentration of this compound that elicits 50% of the maximal calcium response.[1] |

| Reference Agonist | Orexin-A | A natural high-affinity agonist for both OX1R and OX2R. |

| Orexin-A EC50 (at OX2R) | ~0.20 nM | Provides a positive control and reference for maximal response.[4] |

| Assay Window (S/B) | > 2.5 | Signal-to-background ratio, indicating the robustness of the assay.[5] |

| Z'-factor | > 0.5 | A statistical parameter indicating the quality and reliability of the high-throughput screening assay.[6] |

Experimental Protocols

This protocol describes the measurement of intracellular calcium mobilization in CHO-hOX2R cells in response to this compound using a Fluorescent Imaging Plate Reader (FLIPR).

Materials and Reagents

-

Cell Line: CHO-K1 cells stably expressing human OX2R (CHO-hOX2R).[3]

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[3]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[7]

-

Calcium-sensitive dye: FLIPR Calcium 5 Assay Kit (or equivalent, such as Fluo-4 AM).[6]

-

Test Compound: this compound.

-

Control Compounds: Orexin-A (positive control) and a vehicle control (e.g., DMSO).

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: FLIPR or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.[7]

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]

- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]

- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophysiological Effects of OX2R-IN-3 on Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX2R-IN-3 is an orally active, potent, and selective agonist of the Orexin 2 Receptor (OX2R), with an EC50 value of less than 100 nM.[1] Orexin receptors, including OX1R and OX2R, are G-protein coupled receptors that play a crucial role in regulating a variety of physiological processes such as sleep-wake cycles, feeding behavior, reward systems, and energy homeostasis.[2][3] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key player in promoting wakefulness and arousal.[4] OX2R is particularly implicated in the maintenance of arousal.[5][6][7] This document provides a detailed overview of the anticipated electrophysiological effects of this compound on neurons, based on the known actions of orexins and other selective OX2R agonists. It also includes standardized protocols for investigating these effects.

Mechanism of Action

Activation of OX2R by an agonist like this compound is expected to produce a net excitatory effect on neurons, leading to depolarization and an increased firing rate.[8] This is achieved through the modulation of various ion channels and intracellular signaling cascades. OX2R can couple to Gq, Gi/o, or Gs proteins, leading to diverse downstream effects.[2][8] The primary signaling pathways initiated by OX2R activation include the activation of phospholipase C (PLC) and adenylyl cyclase (AC), resulting in increased intracellular calcium ([Ca2+]i) and modulation of cAMP levels.[2][3][9]

The key ionic mechanisms underlying the excitatory effects of OX2R activation include:

-

Inhibition of potassium (K+) channels: This reduces K+ efflux, leading to membrane depolarization and increased neuronal excitability.[8][10]

-

Activation of non-selective cation channels (NSCCs): This allows for the influx of positive ions, contributing to depolarization.[5][11]

-

Activation of the Na+/Ca2+ exchanger (NCX): This can also contribute to the depolarization of target neurons.[8][10]

-

Modulation of voltage-gated calcium channels: OX2R activation can lead to a sustained rise in intracellular calcium through various types of voltage-gated calcium channels.[2][8]

A diagram illustrating the signaling pathways of OX2R is provided below.